1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H13N3O2/c1-7(13)12-14-5-9(15-12)8-2-3-10-11(4-8)17-6-16-10/h2-5,7H,6,13H2,1H3,(H,14,15) |
InChI Key |
DACBOSOPMUBTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The benzodioxole and imidazole rings are then coupled using a suitable linker, such as an ethylamine group, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Imidazole Substituents
Substituent Variations on the Imidazole Ring
- 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)ethan-1-amine (): Replaces the benzodioxol group with a fluorine atom on a benzoimidazole ring. Yield: 86% (LiAlH4 reduction method) .
Core Structure Modifications
Analogues with Benzodioxol or Related Groups
Physicochemical and Pharmacological Data
Biological Activity
1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine, also referred to as a benzodioxole-imidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which combines a benzodioxole moiety with an imidazole ring, suggesting diverse interactions with biological targets.
The chemical formula for this compound is with a molecular weight of approximately 284.30 g/mol. Its structure allows for various conformations that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine exhibit several biological activities, including:
- Antimicrobial Activity : Some studies suggest that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antimicrobial agents.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The benzodioxole structure is known to modulate inflammatory pathways, potentially reducing inflammation in various models.
Anticancer Activity
A study focusing on imidazole derivatives highlighted their ability to induce apoptosis in cancer cells. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against several cancer types.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 3.5 | Induces apoptosis via caspase activation |
| Compound B | Lung Cancer | 5.0 | Inhibits cell cycle progression |
| 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine | TBD | TBD | TBD |
Antimicrobial Activity
Research has shown that imidazole derivatives possess significant antimicrobial properties. A comparative study found that compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (µg/mL) for Similar Compounds |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. These compounds often inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of a related imidazole compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability (70% at 10 µM) with increased markers of apoptosis.
- Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of benzodioxole derivatives in a murine model of arthritis. Administration resulted in decreased swelling and reduced levels of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
